(2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride
Description
Structural Classification within Imidazole Derivatives
(2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride (chemical formula: C₆H₁₁N₃·2HCl; molecular weight: 198.10 g/mol) belongs to the imidazole derivative family, characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The core imidazole ring is substituted at the 1-position with a 2-(methylamino)ethyl group, forming a secondary amine linkage. Protonation of the amine group and the imidazole ring’s basic nitrogen results in the dihydrochloride salt, enhancing solubility and stability.
Key structural features include:
- Imidazole Ring : The planar, aromatic ring system contributes to electron-rich properties, enabling π-π stacking and hydrogen-bonding interactions.
- Ethylamine Backbone : A two-carbon chain connects the imidazole ring to the methylamine group, introducing conformational flexibility.
- Methyl Substitution : The methyl group on the amine nitrogen alters steric and electronic properties, influencing reactivity and binding affinities.
- Dihydrochloride Salt Formation : The presence of two hydrochloric acid molecules increases polarity and aqueous solubility, critical for biological applications.
A comparative analysis with related imidazole derivatives (Table 1) highlights structural distinctions:
| Compound | Substituents | Salt Form | Molecular Weight (g/mol) |
|---|---|---|---|
| Histamine | 2-Aminoethylimidazole | Monohydrochloride | 184.07 |
| Clotrimazole | Trichlorophenyl-imidazole | Free base | 344.22 |
| (2-Imidazol-1-yl-ethyl)-methyl-amine | Methylaminoethyl-imidazole | Dihydrochloride | 198.10 |
Table 1: Structural comparison of imidazole derivatives.
The compound’s tautomeric equilibrium—a hallmark of imidazole chemistry—allows proton redistribution between the two nitrogen atoms, enabling pH-dependent reactivity. This amphoterism facilitates interactions with biological targets, such as enzymes and receptors, where protonation states modulate binding.
Historical Context and Discovery Timeline
The synthesis of (2-imidazol-1-yl-ethyl)-methyl-amine dihydrochloride builds upon over a century of imidazole chemistry research. Key milestones include:
- 1858 : Heinrich Debus synthesizes imidazole for the first time, laying the groundwork for heterocyclic chemistry.
- 1887 : Arthur Rudolf Hantzsch coins the term "imidazole" and elucidates its tautomeric behavior.
- 1951 : Rosiere and Grossman investigate histamine analogs, demonstrating the pharmacological potential of imidazole derivatives.
- 2006 : The compound’s initial synthesis is documented, with PubChem records indicating creation on April 30, 2006.
- 2025 : Recent updates to its chemical safety data reflect ongoing research into its applications.
Early synthetic routes likely involved nucleophilic substitution reactions, where 1-methyl-2-aminoethylimidazole was treated with hydrochloric acid to form the dihydrochloride salt. Modern approaches may employ transition metal catalysis or microwave-assisted synthesis to improve yield and purity.
Significance in Heterocyclic Chemistry Research
This compound’s structural modularity makes it a valuable tool in heterocyclic chemistry:
- Pharmaceutical Intermediate : The imidazole ring serves as a scaffold for developing antifungal, antiviral, and antihypertensive agents. Substitutions at the ethylamine position allow tuning of pharmacokinetic properties.
- Biological Probe : Its ability to mimic histamine’s structure enables studies on histamine receptor binding dynamics, particularly in gastrointestinal and neurological systems.
- Catalytic Applications : Imidazole derivatives act as ligands in coordination chemistry, facilitating catalytic cycles in organic synthesis.
- Material Science : The aromatic ring and amine groups contribute to metal-organic framework (MOF) design, with potential uses in gas storage and catalysis.
Research by Lee and Jones on pyrazole analogs of histamine laid the groundwork for understanding how ring modifications affect biological activity. Subsequent studies on (2-imidazol-1-yl-ethyl)-methyl-amine dihydrochloride have explored its electronic properties using computational models, revealing a dipole moment of ~3.6 D and natural charge distribution favoring electrophilic attacks at the C-4 and C-5 positions. These insights guide the design of derivatives with enhanced target specificity.
Properties
Molecular Formula |
C6H13Cl2N3 |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-2-4-9-5-3-8-6-9;;/h3,5-7H,2,4H2,1H3;2*1H |
InChI Key |
GMLQHZAUAYFBDL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=CN=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The most common approach involves N-alkylation of imidazole derivatives followed by deprotection to introduce the methylamine group. Key steps include:
- Imidazole alkylation : Reacting imidazole derivatives with alkyl halides (e.g., methyl chloride) in the presence of a base.
- Amine deprotection : Removing protective groups (e.g., tert-butyloxycarbonyl (Boc)) under acidic conditions to yield the free amine.
Example Protocol
A method described in Ambeed (source 3) outlines the synthesis of 2-(1H-imidazol-2-ylmethyl)amine dihydrochloride derivatives:
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| 1. Boc Protection | Di-tert-butyl dicarbonate, NaHCO₃, THF, RT, 16h | 20% | Silica gel chromatography |
| 2. Deprotection | HCl (ethereal), RT, 2–3h | 90% | Evaporation, filtration |
Key Insight : The Boc group is introduced to stabilize the amine during alkylation. Subsequent HCl treatment removes the Boc group and protonates the amine to form the dihydrochloride salt.
Microwave-Assisted and Continuous Flow Synthesis
Continuous Flow Technology
Patent EP1896425B1 (source 5) describes a scalable process for imidazole derivatives using polar aprotic solvents (DMF, NMP). Although focused on a different compound, this method highlights the feasibility of continuous flow reactors for high-purity production.
Alternative Routes: Reductive Amination
Reductive Amination
A less common method involves reductive amination of imidazole aldehydes with methylamine. This approach bypasses traditional alkylation but requires catalytic hydrogenation or sodium cyanoborohydride (NaBH₃CN).
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Imidazole-2-carbaldehyde + methylamine | N/A | Requires acidic conditions, low yield |
| NaBH₃CN, MeOH, RT | Moderate | Limited scalability, purity issues |
Limitations : Poor selectivity and side reactions (e.g., over-alkylation) reduce yield.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| N-Alkylation + Deprotection | High purity, established protocols | Multi-step, expensive reagents | 20–90% |
| Microwave-Assisted | Rapid reaction times, energy efficiency | Requires specialized equipment | 60–80% |
| Continuous Flow | Scalability, consistent quality | High initial capital investment | 70–85% |
| Reductive Amination | Fewer steps, lower cost | Low yield, side reactions | 30–50% |
Data Sources : Yields and conditions derived from sources 3, 5, 11, and 13.
Key Research Findings
- Optimized Solvent Systems : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates and minimize side reactions.
- Catalyst Efficiency : BEMP (Bis(2,6-lutidinyl)guanidine) accelerates cyclization in hydroamidation reactions.
- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures ensures high-purity product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group in (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride acts as a nucleophile, enabling reactions with electrophilic reagents.
Mechanistic Insights :
-
Alkylation proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide.
-
Acylation involves the formation of an intermediate tetrahedral complex, followed by deprotonation to yield the amide .
Electrophilic Aromatic Substitution (EAS)
The imidazole ring undergoes EAS at the C-4 and C-5 positions due to electron-rich nitrogen atoms.
Key Observations :
-
Nitration at C-4 is kinetically controlled, while halogenation favors C-5 due to directing effects of the methylamine group.
Complexation with Metal Ions
The imidazole nitrogen and amine group act as ligands for transition metals, forming coordination complexes.
Notable Data :
-
Cu(II) complexes exhibit catalytic activity in hydroxylation reactions, with turnover numbers (TON) up to 1,200 .
Diazotization and Coupling Reactions
The primary amine (after deprotection) can be diazotized and coupled with aromatic compounds.
| Step | Reagents | Intermediate/Product | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | 85–90% (isolated) |
| Coupling | β-naphthol, alkaline medium | Azo dye derivatives | λₐ₅₀ = 480 nm (UV-vis) |
Applications :
-
Azo derivatives are used in dye-sensitized solar cells (DSSCs) for improved light absorption.
Oxidation and Reduction
The ethylamine chain and imidazole ring undergo redox transformations.
Critical Parameters :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its imidazole ring, which is known for its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological systems.
Chemical Formula : C₅H₁₂Cl₂N₃
Molecular Weight : 189.08 g/mol
CAS Number : 12417863
Medicinal Applications
-
Cancer Therapy
- Mechanism of Action : The compound has been identified as a potential agonist for Toll-like receptors (TLR), specifically TLR1/2. Activation of these receptors can lead to enhanced immune responses against tumors, making this compound a candidate for cancer immunotherapy .
- Case Study : Research has demonstrated that compounds activating TLR2 can induce tumor regression in lung cancer models and inhibit breast cancer growth . Further studies suggest its efficacy in combination with other therapies such as chemotherapy and monoclonal antibodies.
-
Infectious Disease Treatment
- Role in Immunomodulation : As a TLR agonist, (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride may enhance the immune response against infections such as influenza and asthma .
- Research Findings : A study highlighted that TLR agonists can be effective in treating chronic inflammatory diseases, showcasing the compound's potential beyond oncology .
-
CNS Disorders
- Allosteric Modulation : The compound has been explored for its ability to act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders . This application opens avenues for developing novel treatments for conditions like depression and anxiety.
Data Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Cancer Therapy | TLR1/2 Agonism | Induces tumor regression; enhances immune response in combination therapies |
| Infectious Diseases | Immune Modulation via TLR Activation | Effective against influenza; reduces inflammation in chronic diseases |
| CNS Disorders | Allosteric Modulation of GPCRs | Potential new treatments for depression and anxiety disorders |
Safety and Toxicity Profile
While exploring the therapeutic potential, safety profiles are crucial. The compound's safety data indicates:
- Skin Irritation : Causes skin irritation (GHS Classification H315).
- Eye Irritation : Causes serious eye irritation (GHS Classification H319).
- Respiratory Irritation : May cause respiratory irritation (GHS Classification H335) .
These findings necessitate careful handling and consideration during clinical applications.
Mechanism of Action
The mechanism of action of 2-(imidazol-1-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. It can also interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Positional Isomers: N-Methylhistamine Dihydrochloride
Compound : N-Methylhistamine dihydrochloride (CAS 16503-22-3)
Structure : 2-(1H-imidazol-4-yl)ethylamine dihydrochloride .
Comparison :
- Substitution Position : The imidazole ring is substituted at the 4-position instead of the 1-position.
- Biological Activity : N-Methylhistamine targets histamine receptors (e.g., H₃ and H₄), whereas the 1-substituted analog may exhibit distinct receptor affinities due to altered electronic effects.
- Physicochemical Properties : Both are dihydrochloride salts, but the 4-substituted isomer may have lower solubility due to reduced polarity .
Branched-Chain Analogs
Compound : [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride
Structure : Imidazole attached via a methyl group to a branched, dimethyl-substituted amine chain .
Comparison :
- Solubility : Increased hydrophobicity from dimethyl groups may lower aqueous solubility relative to the target compound .
Comparison with Biogenic Amine Dihydrochlorides
Examples : Histamine dihydrochloride, putrescine dihydrochloride, cadaverine dihydrochloride .
| Compound | Molecular Formula | Key Functional Groups | Solubility (Water) | Applications |
|---|---|---|---|---|
| Histamine dihydrochloride | C₅H₁₁N₃·2HCl | Imidazole, primary amine | High | Immune therapy, vasodilation |
| Target Compound | C₆H₁₂N₃·2HCl | Imidazole, secondary amine | High | Pharmaceutical intermediates |
| Putrescine dihydrochloride | C₄H₁₂N₂·2HCl | Linear diamine | Moderate | Cell culture, biochemical research |
Key Differences :
- Histamine’s primary amine group facilitates rapid protonation, whereas the methyl group in the target compound may delay metabolic clearance .
Pharmaceutical Dihydrochloride Salts
Capmatinib Dihydrochloride
Structure: Non-chiral, polymorphic kinase inhibitor with a complex heterocyclic core . Comparison:
Trientine Dihydrochloride
Structure : Linear polyamine (triethylenetetramine) used for copper chelation .
Comparison :
- Functionality : Trientine’s multiple primary amines enable metal coordination, unlike the target compound’s single secondary amine.
- Applications : The target compound’s imidazole moiety suggests applications in enzyme inhibition or receptor modulation rather than metal chelation .
Biological Activity
(2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and research findings.
The compound can be characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C6H11Cl2N3 |
| Molecular Weight | 196.07 g/mol |
| IUPAC Name | (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride |
The biological activity of (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to a therapeutic effect.
Anticancer Properties
Research indicates that (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating an IC50 value indicative of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 15.4 |
| Human lung adenocarcinoma (A549) | 12.3 |
| Human breast cancer (MCF7) | 8.7 |
These results suggest that the compound can effectively inhibit the growth of multiple cancer types, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Study on HepG2 Cells
In a recent study involving HepG2 liver cancer cells, (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride was tested for its effects on cell cycle progression and apoptosis:
- Cell Cycle Analysis : The treatment led to a significant increase in the G1 phase population from 52.39% to 72.13%, indicating cell cycle arrest.
- Apoptosis Induction : Flow cytometry results showed an increase in early and late apoptotic cells, suggesting that the compound triggers apoptotic pathways .
In Vivo Studies
Further investigations using animal models have confirmed the anticancer efficacy of (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride, demonstrating tumor growth inhibition and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via alkylation of imidazole derivatives followed by amine functionalization. For example, refluxing imidazole with chloroethyl-methyl-amine in acetic acid under inert conditions (e.g., nitrogen atmosphere) is a common approach. Purification via recrystallization from ethanol/water mixtures improves purity, while HPLC or GC-FID (Gas Chromatography-Flame Ionization Detection) can validate purity (>99%) .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Validate hydrogen bonding networks and chloride counterion positions, as improper refinement can lead to misinterpretation of crystallographic data .
Q. What analytical techniques are critical for assessing stability under varying storage conditions?
- Methodology : Conduct accelerated degradation studies using HPLC-MS to monitor hydrolysis or oxidation. For thermal stability, thermogravimetric analysis (TGA) at 25–150°C under nitrogen identifies decomposition points. GC-FID is suitable for detecting volatile degradation products .
Advanced Research Questions
Q. How does (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride interact with biological targets like enzymes or receptors?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For example, if studying LSD1 inhibition (as seen in structurally related dihydrochlorides), measure changes in histone methylation (H3K4/H3K9) via Western blotting .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
- Methodology : Use density functional theory (DFT) to calculate logP, pKa, and solvation energy. Tools like Gaussian or ORCA can model protonation states of the imidazole ring and amine groups. Compare results with experimental data (e.g., melting point from TGA) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology : Replicate assays under standardized conditions (e.g., fixed pH due to hydrochloride salts). Cross-validate using orthogonal methods: For antimicrobial activity, combine broth microdilution (MIC) with time-kill assays. Address batch-to-batch variability by verifying purity via NMR and elemental analysis .
Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
- Methodology : Use co-solvents like PEG-400 or cyclodextrin-based formulations. Test solubility via shake-flask method at physiological pH (7.4). Monitor bioactivity retention using cell-based assays (e.g., IC50 in cancer cell lines) .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the imidazole ring.
- Characterization : Combine SC-XRD with 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities .
- Biological Assays : Account for the dihydrochloride salt’s ionic strength in buffer preparation to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
